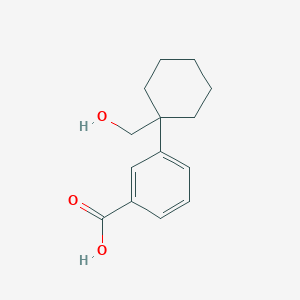

3-(1-(羟甲基)环己基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols exist for the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed . Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is characterized by a benzoic acid group attached to a hydroxymethyl-substituted cyclohexyl group. The compound contains a total of 41 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid often involve reactions at the benzylic position . For example, free radical reactions can occur with N-bromosuccinimide (NBS), where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH) .科学研究应用

细菌中的代谢

- 研究表明,某些苯甲酸衍生物被细菌代谢为邻苯二酚,表明它们在微生物苯甲酸代谢中起作用。这个过程涉及酶促转化,表明这些化合物可用于研究微生物降解途径(Reiner, 1971)。

抗菌活性

- 3-羟基苯甲酸的新型杂化衍生物已被合成并测试其抗菌活性,突出了它们作为化学治疗剂的潜力(Satpute, Gangan, & Shastri, 2018)。

羟基化和氧化研究

- 在温和条件下使用铁辅助方法将苯甲酸羟基化为水杨酸的研究揭示了苯甲酸衍生物的化学转化潜力(Taktak et al., 2005)。

材料科学和液晶研究

- 苯甲酸衍生物已被用于创建可聚合液晶结构,为材料科学和纳米技术应用提供了见解(Kishikawa, Hirai, & Kohmoto, 2008)。

分子结构分析

- 取代苯甲酸衍生物的晶体结构分析提供了有关分子间氢键及其对分子设计的影响的宝贵信息(Betz, Gerber, & Schalekamp, 2011)。

天然产物的生物合成

- 从苯甲酸前体中生物合成 3,5-AHBA 衍生天然产物的研究扩展了对天然产物生物合成途径的理解(Kang, Shen, & Bai, 2012)。

作用机制

While the specific mechanism of action for 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is not known, benzoic acid, a related compound, is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Relevant Papers Several papers have been identified that may be relevant to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid. These include a paper on the catalytic protodeboronation of pinacol boronic esters , a paper on the mechanism and kinetic study of the reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere , and several papers related to the properties and uses of benzoic acid . These papers could provide further insights into the properties and potential uses of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid.

属性

IUPAC Name |

3-[1-(hydroxymethyl)cyclohexyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAHCMAJXHRGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2724663.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2724667.png)

![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)

![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)

![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2724676.png)

![N-(3-chloro-4-fluorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2724679.png)